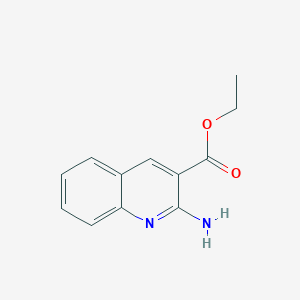

Ethyl 2-aminoquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)14-11(9)13/h3-7H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSVSQLRSMHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300677 | |

| Record name | ethyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36926-83-7 | |

| Record name | 36926-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-aminoquinoline-3-carboxylate

This guide provides a comprehensive overview of the physical properties of Ethyl 2-aminoquinoline-3-carboxylate (CAS No: 36926-83-7), a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causality behind the compound's behavior and the methodologies used for its characterization.

Introduction and Strategic Importance

This compound belongs to the quinoline class of compounds, a scaffold renowned for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic placement of the amino group at the 2-position and the ethyl carboxylate group at the 3-position creates a molecule with a unique electronic and steric profile. These functional groups are critical as they provide reactive handles for further synthetic modification and establish key hydrogen bonding and hydrophobic interactions, which are pivotal for biological target engagement. Understanding the fundamental physical properties of this core structure is a non-negotiable prerequisite for any rational drug design, formulation development, or material science application. This guide serves as a foundational reference for such endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is the starting point for interpreting all physical properties.

-

Systematic Name: this compound

-

Synonyms: 2-Amino-quinoline-3-carboxylic acid ethyl ester

-

CAS Number: 36926-83-7[2]

-

Molecular Formula: C₁₂H₁₂N₂O₂[2]

-

Molecular Weight: 216.24 g/mol [3]

The structure consists of a fused bicyclic quinoline ring system, which is inherently aromatic and planar. The substituents at positions 2 and 3 introduce both electron-donating (amino) and electron-withdrawing (ester) characteristics, influencing the molecule's polarity, reactivity, and spectroscopic signature.

References

Structure elucidation of Ethyl 2-aminoquinoline-3-carboxylate

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-aminoquinoline-3-carboxylate

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a pivotal heterocyclic compound in medicinal chemistry and synthetic organic chemistry. As a key building block for more complex molecules, including potential dual EGFR/HER-2 inhibitors, unambiguous confirmation of its structure is paramount.[1] This document moves beyond a simple listing of techniques, delving into the scientific rationale behind the experimental workflow and the synergistic interplay of data that constitutes a self-validating analytical system.

Foundational Molecular Profile

Before embarking on spectroscopic analysis, establishing the foundational profile of the target molecule is critical. This initial data provides the theoretical framework against which all subsequent experimental results will be validated.

The compound, this compound, has the CAS number 36926-83-7.[2][3] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][4][5] |

| Molecular Weight | 216.24 g/mol | [3][5] |

| Exact Mass | 216.08987 g/mol | [2][4] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Boiling Point | 348.9°C at 760 mmHg |[2] |

The hypothesized structure, based on its nomenclature, is presented below. The subsequent sections will detail the rigorous process of confirming this structure.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is the first line of experimental inquiry. Its purpose is to rapidly confirm the presence of key functional groups predicted by the hypothesized structure. For this compound, we expect to see characteristic absorptions for the amine (N-H), the ester carbonyl (C=O), aromatic rings (C=C), and various carbon-heteroatom bonds.

Experimental Protocol:

-

A small sample of the compound (~1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data & Interpretation:

Table 2: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

|---|---|---|---|

| 3450 - 3300 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H (Ethyl group) |

| ~1710 | Strong | C=O Stretch | Ester Carbonyl |

| 1620 - 1580 | Strong | N-H Bend / C=C Stretch | Amine Scissoring & Aromatic Ring |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |

| 1200 - 1100 | Medium | C-N Stretch | Aromatic C-N |

The observation of a strong band around 1710 cm⁻¹ is indicative of the ester carbonyl, while the characteristic doublet in the 3450-3300 cm⁻¹ region provides strong evidence for the primary amine.

Mass Spectrometry: The Molecular Formula Gatekeeper

Causality: High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of the molecular formula. This experiment serves as a critical checkpoint; if the measured mass does not correspond to C₁₂H₁₂N₂O₂, the initial hypothesis is incorrect.

Experimental Protocol:

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data & Interpretation:

-

Expected [M+H]⁺: The theoretical exact mass for [C₁₂H₁₃N₂O₂]⁺ is 217.09715 Da. [4]* Experimental Result: The HRMS analysis should yield a peak at m/z ≈ 217.0972 (within a few ppm mass accuracy).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework.

Experimental Protocol:

-

The sample (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

The solution is transferred to an NMR tube.

-

¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Probing the Protons

Data & Interpretation: The ¹H NMR spectrum reveals the chemical environment, number, and neighboring protons for every unique proton in the molecule.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.3 | s | 1H | H4 | Singlet, deshielded by adjacent N and electron-withdrawing ester. |

| 7.8 - 7.2 | m | 4H | H5, H6, H7, H8 | Complex multiplet pattern characteristic of the benzo-fused ring protons. |

| ~7.0 | s (broad) | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Its position is concentration-dependent. |

| 4.25 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the adjacent methyl group (3 protons). |

| 1.30 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the adjacent methylene group (2 protons). |

The spectrum is highly diagnostic: the downfield singlet (~8.3 ppm) is a hallmark of the H4 proton, isolated from other protons on the ring. The classic triplet-quartet pattern in the aliphatic region is unmistakable evidence for an ethyl group. The broad singlet that disappears upon adding a drop of D₂O confirms the two protons of the primary amine.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Data & Interpretation: The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom, revealing the carbon skeleton's complexity.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~168 | C=O | Ester carbonyl carbon, highly deshielded. |

| ~158 | C2 | Carbon bonded to two nitrogen atoms, significantly deshielded. |

| ~148 | C8a | Quaternary carbon at the ring junction. |

| 135 - 120 | C4a, C5, C6, C7, C8 | Aromatic carbons of the benzo ring. |

| ~140 | C4 | Aromatic CH, deshielded by nitrogen. |

| ~110 | C3 | Carbon bearing the ester group. |

| ~60 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |

The combination of ¹H and ¹³C data accounts for all 12 carbons and 12 hydrogens, providing a complete and consistent map of the molecule that validates the proposed structure. Further confirmation via 2D NMR experiments like HSQC would directly correlate the proton signals in Table 3 with their attached carbon signals in Table 4.

X-ray Crystallography: The Unambiguous Proof

Causality: While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray diffraction provides the definitive, legally defensible proof of structure. It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol:

-

High-quality single crystals of the compound must be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

A suitable crystal is mounted on a goniometer in an X-ray diffractometer.

-

The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.

-

The data is processed to solve and refine the crystal structure, yielding an electron density map from which atomic positions are determined.

Data & Interpretation: The output is a detailed crystallographic information file (CIF) containing atomic coordinates. This data confirms the quinoline ring system, the positions of the amino and ethyl carboxylate substituents at C2 and C3, respectively, and the planarity of the aromatic system. For instance, in the related structure of ethyl 2,4-dichloroquinoline-3-carboxylate, the quinoline and carboxylate groups were found to be nearly perpendicular. [6][7]Similar analysis for the title compound would provide the ultimate confirmation of its architecture.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry validates the molecular formula, IR spectroscopy confirms the presence of key functional groups, and NMR spectroscopy provides the detailed atomic connectivity. Each step validates the last and informs the next, culminating in a structural assignment of the highest confidence. For absolute confirmation, particularly in regulated environments such as drug development, single-crystal X-ray analysis serves as the final arbiter. This rigorous, multi-faceted approach ensures the scientific integrity required by researchers and drug development professionals.

References

-

PubChemLite. This compound (C12H12N2O2). Available from: [Link]

-

RSC Publishing. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

-

Kuujia.com. Cas no 36926-83-7 (this compound). Available from: [Link]

-

PMC. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]

-

PMC. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

-

ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

Sources

- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 36926-83-7(this compound) | Kuujia.com [kuujia.com]

- 3. 36926-83-7|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectral Characterization of Ethyl 2-aminoquinoline-3-carboxylate

Abstract

This in-depth technical guide provides a comprehensive analysis of the spectral data for ethyl 2-aminoquinoline-3-carboxylate (CAS No. 36926-83-7), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the structural elucidation and quality control of this important molecule.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties. This compound, with its strategic placement of an amino group and an ethyl ester, represents a versatile precursor for the synthesis of more complex, biologically active molecules. Accurate and unambiguous structural confirmation is paramount in any research and development endeavor. This guide provides a detailed walkthrough of the essential spectroscopic techniques required to confirm the identity and purity of this compound.

Below is a diagram illustrating the general workflow for the spectroscopic identification of a synthetic compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of this compound.

Molecular Structure and Key Physicochemical Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1], [2] |

| Molecular Weight | 216.24 g/mol | |

| CAS Number | 36926-83-7 | |

| Monoisotopic Mass | 216.08987 Da | [2] |

digraph "Molecular_Structure" { graph [fontname="Helvetica", fontsize=10]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=283477&t=l", label=""]; }digraph "Mass_Spec_Fragmentation" { graph [fontname="Helvetica", fontsize=10, labelloc="t", label="Key Fragmentation Pathways of this compound", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=9, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=8, color="#EA4335"];M [label="[M]⁺˙\nm/z = 216", fillcolor="#FBBC05"]; M_minus_OEt [label="[M - OC₂H₅]⁺\nm/z = 171"]; M_minus_OEt_CO [label="[M - OC₂H₅ - CO]⁺\nm/z = 143"]; McLafferty [label="[M - C₂H₄]⁺˙\nm/z = 188\n(McLafferty Rearrangement)"]; M_minus_HCN [label="[M - HCN]⁺˙\nm/z = 189"];

M -> M_minus_OEt [label="- •OC₂H₅"]; M_minus_OEt -> M_minus_OEt_CO [label="- CO"]; M -> McLafferty [label="- C₂H₄"]; M -> M_minus_HCN [label="- HCN"]; }

Caption: Proposed major fragmentation pathways for this compound in electron ionization mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (amine, ester, aromatic ring), and the mass spectrum confirms the molecular weight and provides structural information through fragmentation analysis. The data and protocols presented in this guide serve as a reliable reference for scientists working with this versatile chemical intermediate, ensuring the integrity and validity of their research.

References

-

Youssif, B. G., Abdel-Aziz, M., Abdel-Gawad, M. A., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

-

Youssif, B. G., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3,2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Available at: [Link]

-

Kuujia. (n.d.). Cas no 36926-83-7 (this compound). Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

SpectraBase. (n.d.). 2-Amino-3-quinolinecarboxylic acid ethyl ester. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

El-Emary, T. I. (2007). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-aminoquinoline-3-carboxylate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-aminoquinoline-3-carboxylate, a key intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, offers a detailed experimental protocol for its determination, and discusses the critical factors that influence this essential physicochemical property.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest due to its quinoline core structure, which is a prevalent scaffold in numerous biologically active molecules. Its derivatives have been explored for a wide range of therapeutic applications, including as protein kinase inhibitors.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various screening assays. An understanding of its solubility behavior is paramount for its effective application in drug discovery and development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |

| Molecular Weight | 216.24 g/mol | [2] |

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Topological Polar Surface Area | 65.2 Ų | [2] |

These properties suggest a molecule with moderate lipophilicity and a significant capacity for hydrogen bonding, which will be central to its solubility characteristics.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that a solute will dissolve best in a solvent that has a similar polarity. The solubility of this compound is governed by the interplay of its structural features and the intermolecular forces it can establish with a given solvent.

The molecule's structure can be deconstructed to understand its solubility profile:

-

Aromatic Quinoline Core: This large, bicyclic aromatic system is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Amino Group (-NH₂): Located at the 2-position, this group is a potent hydrogen bond donor and can also act as an acceptor. This feature will promote solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

-

Ethyl Carboxylate Group (-COOEt): The ester functionality at the 3-position is polar and contains hydrogen bond acceptors (the oxygen atoms). This group will contribute to solubility in polar solvents.

Consequently, a nuanced solubility profile is expected. The presence of both a large nonpolar core and hydrogen-bonding functional groups suggests that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and may also not be freely soluble in highly polar solvents like water due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large nonpolar ring system. Its optimal solubility is likely to be found in solvents of intermediate polarity, particularly those that can engage in hydrogen bonding.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature.[3][4][5]

Detailed Step-by-Step Methodology: Equilibrium Shake-Flask Method

-

Preparation of the System:

-

Add an excess amount of solid this compound to a series of clear glass vials, each containing a different organic solvent of interest. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for solubility screening is 25 °C.

-

Agitate the samples for a predetermined period, generally 24 to 72 hours, to ensure that the system reaches thermodynamic equilibrium.[3] The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifugation or filtration is employed. Centrifuge the vials at a high speed. Alternatively, filter the supernatant through a chemically inert, fine-pore filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute. This step is critical to avoid artificially high solubility readings from suspended microparticles.[6]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., HPLC-UV). The dilution factor must be accurately recorded.

-

-

Quantitative Analysis:

-

Calculation of Solubility:

-

The solubility of the compound is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

-

Experimental workflow for thermodynamic solubility determination.

Factors Influencing the Solubility of this compound

Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice of the solute and to disrupt the solvent-solvent interactions. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution.

Solvent Properties

The nature of the solvent has a profound impact on the solubility of this compound due to the varied intermolecular interactions that can occur.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the amino and carboxylate groups of the solute, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents have dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar parts of the solute, particularly the ethyl carboxylate group. Their effectiveness will depend on their ability to disrupt the solute-solute hydrogen bonds.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they can interact with the nonpolar quinoline core, they are poor at solvating the polar amino and ester groups. Consequently, the solubility in these solvents is expected to be low.

Intermolecular interactions influencing solubility.

Conclusion

The solubility of this compound in organic solvents is a complex property governed by its unique molecular structure, which combines a large nonpolar aromatic system with functional groups capable of hydrogen bonding. While a qualitative prediction of its solubility behavior can be made based on theoretical principles, accurate and reliable data can only be obtained through meticulous experimental determination. The shake-flask method followed by HPLC analysis remains the most robust approach for this purpose. The insights and protocols provided in this guide are intended to empower researchers to effectively measure and understand the solubility of this important compound, thereby facilitating its application in their research and development endeavors.

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

The Multifaceted Biological Activities of Ethyl 2-aminoquinoline-3-carboxylate: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents. Within this esteemed class of compounds, Ethyl 2-aminoquinoline-3-carboxylate has emerged as a particularly versatile scaffold, serving as a key intermediate in the synthesis of novel molecules with potent biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and anti-inflammatory properties of this compound and its derivatives, offering valuable insights for researchers and scientists engaged in drug discovery and development. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation and application of this promising chemical entity.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their ability to modulate critical signaling pathways involved in tumor growth and survival. The primary mechanisms identified include the inhibition of key receptor tyrosine kinases and the induction of apoptosis.

A. Mechanism of Action: Dual Inhibition of EGFR and HER-2 and Induction of Apoptosis

A significant body of research has focused on the development of this compound derivatives as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2][3] Both EGFR and HER-2 are key members of the ErbB family of receptor tyrosine kinases, which are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival. By simultaneously targeting both receptors, these quinoline derivatives can offer a more comprehensive blockade of downstream signaling pathways, potentially overcoming resistance mechanisms associated with single-target therapies.

The binding of these inhibitors to the kinase domain of EGFR and HER-2 blocks the autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This inhibition ultimately leads to cell cycle arrest and a reduction in tumor cell proliferation.

Furthermore, many of these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4][5] This is achieved through the modulation of the intrinsic apoptosis pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-3, -8, and -9) that execute the apoptotic process.[3] Some quinoline derivatives have also been found to exert their anticancer effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest.[6]

Caption: EGFR/HER-2 and Apoptosis Signaling Pathway Inhibition.

B. Quantitative Data: Antiproliferative Activity

The antiproliferative efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference Drug (Erlotinib) IC50 (nM) | Reference |

| 3a | HT-29 (Colon) | 23 | 30 | [1][2] |

| 3f | HT-29 (Colon) | 25 | 30 | [1][2] |

| 3c | MCF-7 (Breast) | 30 | - | [2] |

| 3c | HT-29 (Colon) | 28 | - | [2] |

| 3d | MCF-7 (Breast) | 31 | - | [2] |

| 3d | HT-29 (Colon) | 28 | - | [2] |

| 3g | MCF-7 (Breast) | 42 | - | [2] |

| 3g | HT-29 (Colon) | 30 | - | [2] |

| 3h | MCF-7 (Breast) | 49 | - | [2] |

| 3h | HT-29 (Colon) | 34 | - | [2] |

| 4k | K562 (Leukemia) | 280 | - | [4][5] |

| 4m | K562 (Leukemia) | 280 | - | [4][5] |

| 4m | MCF-7 (Breast) | 330 | - | [4][5] |

| 4n | MCF-7 (Breast) | 330 | - | [4][5] |

C. Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

-

Step 1: Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Step 3: Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Step 4: MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Step 5: Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Step 6: Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Step 7: Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR and HER-2 kinases.

-

Step 1: Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the purified EGFR or HER-2 enzyme, and a specific substrate.

-

Step 2: Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Step 3: Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Step 4: Signal Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence-based assay).

-

Step 5: Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor and determine the IC50 value.

This assay quantifies the activity of caspases, which are key executioners of apoptosis.

-

Step 1: Cell Treatment: Treat cancer cells with the test compound for a specified duration to induce apoptosis.

-

Step 2: Cell Lysis: Lyse the cells to release the cellular contents, including active caspases.

-

Step 3: Substrate Addition: Add a specific caspase substrate conjugated to a colorimetric or fluorometric reporter to the cell lysate.

-

Step 4: Incubation: Incubate the mixture to allow the active caspases to cleave the substrate, generating a detectable signal.

-

Step 5: Signal Measurement: Measure the absorbance or fluorescence of the cleaved reporter using a microplate reader.

-

Step 6: Data Analysis: Determine the fold-increase in caspase activity in treated cells compared to untreated controls.

Sources

An In-depth Technical Guide to the Therapeutic Potential of Ethyl 2-aminoquinoline-3-carboxylate

This guide provides a comprehensive technical overview of Ethyl 2-aminoquinoline-3-carboxylate, a heterocyclic compound built upon the privileged quinoline scaffold. We will delve into its synthesis, explore its potential therapeutic applications based on the known bioactivities of its derivatives, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in leveraging the therapeutic promise of novel quinoline derivatives.

Introduction: The Quinoline Scaffold and the Promise of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] This scaffold's versatility allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] Several quinoline-based drugs, such as bosutinib and lenvatinib, are already in clinical use for cancer treatment, underscoring the therapeutic significance of this chemical class.[1]

This compound (CAS 36926-83-7) is a derivative that holds considerable interest.[4][5] Its structure, featuring a reactive amino group and an ethyl ester, provides a versatile platform for further chemical modifications to optimize biological activity. While direct, extensive research on this specific molecule is emerging, the wealth of data on closely related 2-aminoquinoline and quinoline-3-carboxylate derivatives provides a strong foundation for exploring its therapeutic potential.[6][7]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various established chemical reactions. A common approach involves the tandem Knoevenagel condensation, amination, and cyclization, which is a copper-catalyzed process.[4] Derivatives can be readily synthesized from this core structure. For instance, the hydrolysis of the ethyl ester group can yield the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives.[8]

General Synthetic Workflow:

Caption: General synthetic workflow for this compound and its derivatives.

Potential Therapeutic Applications

Based on the extensive literature on quinoline derivatives, this compound is a promising candidate for development in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents, acting through various mechanisms.[9][10]

3.1.1. Mechanism of Action: Kinase Inhibition

A key mechanism of action for many quinoline-based anticancer drugs is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] Derivatives of 2-aminoquinoline have shown significant potential as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway.[6] This pathway is frequently hyperactivated in various cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. apjhs.com [apjhs.com]

- 4. 36926-83-7(this compound) | Kuujia.com [kuujia.com]

- 5. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Ethyl 2-aminoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminoquinoline-3-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its quinoline core, a fusion of benzene and pyridine rings, is a "privileged scaffold," frequently appearing in a vast array of biologically active molecules. This technical guide navigates the historical journey of this important molecule, from the foundational discoveries in quinoline chemistry to the specific synthetic routes that led to its creation. We will delve into the key chemical principles underpinning its synthesis, provide detailed experimental protocols for its preparation, and explore its evolution into a cornerstone building block for the development of novel therapeutics.

Introduction: The Allure of the Quinoline Core

The story of this compound is intrinsically linked to the broader history of quinoline itself. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline's aromatic, bicyclic structure quickly captivated chemists.[1] The late 19th century saw a flurry of activity dedicated to understanding its structure and, more importantly, to developing methods for its synthesis in the laboratory. This era gave birth to a series of eponymous reactions that remain fundamental to heterocyclic chemistry today, including the Skraup, Combes, and Friedländer syntheses.[2]

The significance of the quinoline scaffold extends far beyond academic curiosity. Nature itself provides a compelling precedent in the form of quinine, a quinoline alkaloid extracted from the bark of the cinchona tree, which for centuries was the only effective treatment for malaria. This natural blueprint inspired generations of chemists to explore the medicinal potential of synthetic quinoline derivatives, leading to the development of blockbuster drugs and cementing the quinoline framework as a critical pharmacophore.

The Dawn of a Key Intermediate: The Emergence of this compound

While the precise moment of the first synthesis of this compound is not definitively documented in a single landmark publication, its emergence can be traced to the logical evolution of established quinoline synthesis methodologies, particularly the Friedländer annulation. The Friedländer synthesis, first reported by Paul Friedländer in 1882, provides a direct and versatile route to quinolines through the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.

The synthesis of this compound is a classic example of the application of this principle. The reaction involves the condensation of 2-aminobenzonitrile with ethyl acetoacetate. This specific adaptation of the Friedländer synthesis, or closely related methods, likely emerged from the systematic exploration of quinoline synthesis in the early to mid-20th century as chemists sought to create a diverse library of quinoline derivatives for various applications, including dyes and pharmaceuticals.

The Friedländer Synthesis: A Cornerstone of Quinoline Chemistry

The Friedländer synthesis is a powerful tool for the construction of the quinoline ring system. The general mechanism involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.

Diagram: Generalized Friedländer Synthesis Workflow

Caption: A simplified workflow of the Friedländer synthesis.

Experimental Protocol: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound, exemplifying the practical application of the principles discussed.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 10.0 g (84.6 mmol) |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 13.2 g (101.5 mmol) |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | ~50 g |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |

| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place 2-aminobenzonitrile (10.0 g, 84.6 mmol) and ethyl acetoacetate (13.2 g, 101.5 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (~50 g) to the flask with vigorous stirring. The mixture will become viscous and warm.

-

Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 80 °C. Carefully and slowly pour the warm mixture onto crushed ice (~200 g) in a large beaker with constant stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude solid from ethanol to afford pure this compound as a crystalline solid.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Diagram: Synthesis Workflow for this compound

Caption: Step-by-step workflow for the synthesis.

The Evolving Role in Drug Discovery

The true value of this compound lies in its versatility as a chemical intermediate. The presence of three key functional groups—the amino group at the 2-position, the ester at the 3-position, and the reactive quinoline ring system—provides multiple handles for further chemical modification. This has made it an invaluable starting material for the synthesis of a wide range of more complex molecules with diverse biological activities.

Derivatives of this compound have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: The quinoline scaffold is a common feature in many kinase inhibitors. Modifications of this compound have led to the development of compounds that target various kinases involved in cancer cell proliferation and survival.[2][3]

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs. Researchers have functionalized this compound to create novel compounds with potent activity against various pathogens.

-

Anti-inflammatory Agents: Derivatives have been explored for their potential to modulate inflammatory pathways, offering new avenues for the treatment of chronic inflammatory diseases.

The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in modern drug discovery.

Conclusion: A Legacy of Versatility

From its conceptual origins in the foundational principles of quinoline synthesis to its current status as a key building block in medicinal chemistry, the journey of this compound is a testament to the enduring power of fundamental organic chemistry. Its discovery and the subsequent exploration of its reactivity have provided a rich platform for the generation of novel molecular entities with significant therapeutic potential. As our understanding of disease biology continues to grow, the versatility of this "privileged scaffold" ensures that it will remain a valuable tool in the hands of researchers and drug development professionals for years to come.

References

-

Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 109(5), 65-78. [Link]

-

Youssif, B. G., Abdel-Aziz, M., Abdel-Gawad, H., Abdel-Motaal, A., & El-Gendy, M. A. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 133-150. [Link]

-

Abdel-Gawad, H., Youssif, B. G., Abdel-Aziz, M., & El-Gendy, M. A. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H-pyrano[3, 2- c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC medicinal chemistry, 14(1), 133–150. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for Ethyl 2-aminoquinoline-3-carboxylate

Introduction

Ethyl 2-aminoquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry and drug development. Its quinoline core is a prevalent motif in a wide array of biologically active compounds, including antimalarials, anticancer agents, and anti-inflammatory drugs.[1] The strategic placement of an amino group at the 2-position and an ethyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, enabling the exploration of vast chemical spaces in the quest for novel therapeutics.

This technical guide provides an in-depth exploration of the primary synthetic routes to this compound, with a core focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of the key reactions, offer field-proven insights into experimental choices, and provide detailed protocols to ensure reproducibility and success in the laboratory.

Core Synthetic Strategy: The Friedländer Annulation and its Modifications

The most direct and widely employed method for the synthesis of the quinoline ring system is the Friedländer annulation.[2][3][4][5] This classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[2][4][5] For the specific synthesis of this compound, a strategic selection of starting materials is paramount.

Primary Starting Materials

The synthesis of this compound via a modified Friedländer approach necessitates two key starting materials:

-

An ortho-substituted aminobenzaldehyde derivative: This provides the benzene ring and the nitrogen atom for the quinoline core.

-

An active methylene compound: This component furnishes the atoms to form the pyridine ring of the quinoline system.

For our target molecule, the specific starting materials are:

-

2-Aminobenzaldehyde (or its precursor, 2-Nitrobenzaldehyde )

-

Ethyl Cyanoacetate

The rationale for this selection lies in the desired substitution pattern of the final product. The 2-aminobenzaldehyde provides the foundational aromatic amine, while ethyl cyanoacetate contains the necessary functionalities to yield the 2-amino and 3-carboxylate groups.

The Strategic Use of 2-Nitrobenzaldehyde: A Practical Approach

While 2-aminobenzaldehyde is the direct precursor in the Friedländer synthesis, it is often less stable and less commercially available than its nitro analogue, 2-nitrobenzaldehyde. A highly effective and practical modification involves the in situ reduction of the nitro group to an amine, followed by the domino Friedländer condensation.[1] This approach, often termed a domino nitro reduction-Friedländer heterocyclization, offers several advantages:

-

Starting Material Availability: 2-Nitrobenzaldehydes are generally more accessible and cost-effective.

-

Reaction Efficiency: The one-pot nature of the reaction, where reduction and condensation occur sequentially without isolation of the intermediate 2-aminobenzaldehyde, streamlines the synthetic process and can lead to higher overall yields.

-

Process Safety: Avoids the handling and storage of the potentially less stable 2-aminobenzaldehyde.

Mechanistic Insights: The Journey from Starting Materials to Product

The formation of this compound from 2-aminobenzaldehyde and ethyl cyanoacetate proceeds through a cascade of well-established reaction mechanisms. The overall transformation can be understood as an initial Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-aminobenzaldehyde and ethyl cyanoacetate. The base (e.g., piperidine, potassium carbonate) deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-aminobenzaldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated intermediate, ethyl 2-cyano-3-(2-aminophenyl)acrylate.

Step 2: Intramolecular Cyclization and Tautomerization

The newly formed intermediate possesses a nucleophilic amino group and an electrophilic cyano group in close proximity. This arrangement facilitates an intramolecular cyclization, where the amino group attacks the carbon of the cyano group. This cyclization forms a six-membered ring intermediate which then undergoes tautomerization to yield the aromatic and stable this compound.

Visualizing the Primary Synthetic Pathway

Caption: Primary synthetic pathway to this compound.

Visualizing the Domino Nitro Reduction-Friedländer Pathway

Caption: Domino nitro reduction-Friedländer pathway.

Experimental Protocols

The following protocols are compiled from established methodologies for Friedländer-type syntheses and Knoevenagel condensations. They represent a self-validating system where the successful formation of the intermediate in the first part of the reaction is a prerequisite for the subsequent cyclization.

Protocol 1: Synthesis from 2-Aminobenzaldehyde and Ethyl Cyanoacetate

Objective: To synthesize this compound via the direct Friedländer condensation.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminobenzaldehyde | 121.14 | 1.21 g | 10 mmol |

| Ethyl Cyanoacetate | 113.12 | 1.13 g | 10 mmol |

| Piperidine | 85.15 | 0.1 mL | ~1 mmol |

| Ethanol | 46.07 | 20 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzaldehyde (1.21 g, 10 mmol) and ethanol (20 mL).

-

Stir the mixture at room temperature until the 2-aminobenzaldehyde has completely dissolved.

-

Add ethyl cyanoacetate (1.13 g, 10 mmol) to the solution, followed by the addition of piperidine (0.1 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution upon cooling. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound.

Expected Outcome: A pale yellow to white crystalline solid. The yield can be further optimized by adjusting the catalyst and reaction time.

Protocol 2: Domino Synthesis from 2-Nitrobenzaldehyde and Ethyl Cyanoacetate

Objective: To synthesize this compound via a one-pot domino nitro reduction-Friedländer condensation.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitrobenzaldehyde | 151.12 | 1.51 g | 10 mmol |

| Ethyl Cyanoacetate | 113.12 | 1.13 g | 10 mmol |

| Iron powder | 55.84 | 2.23 g | 40 mmol |

| Glacial Acetic Acid | 60.05 | 30 mL | - |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitrobenzaldehyde (1.51 g, 10 mmol) and glacial acetic acid (30 mL).

-

Add ethyl cyanoacetate (1.13 g, 10 mmol) to the mixture.

-

Heat the mixture to 110-120 °C with stirring.

-

Once the reaction temperature is reached, add iron powder (2.23 g, 40 mmol) portion-wise over 30 minutes.

-

Maintain the reaction at 110-120 °C for 2-4 hours after the addition of iron powder is complete. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Outcome: A solid product with yields reported to be high for similar transformations.[1]

Conclusion

The synthesis of this compound is most effectively achieved through a modified Friedländer annulation. The choice between 2-aminobenzaldehyde and 2-nitrobenzaldehyde as the starting material is a critical experimental decision. While the former offers a more direct route, the latter, through a domino nitro reduction-Friedländer condensation, often provides a more practical, efficient, and scalable approach due to the greater availability and stability of the starting material. A thorough understanding of the underlying Knoevenagel and cyclization mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. The protocols provided in this guide, grounded in established chemical principles, offer a reliable foundation for the successful synthesis of this important heterocyclic building block.

References

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 6, 2026, from [Link]

-

Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2000). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 6, 2026, from [Link]

-

RSC Medicinal Chemistry. (2024). 4. Retrieved January 6, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (2018). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of Ethyl 3-amino-2-furan carboxylate esters from.... Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2018). Synthesis of 2-styrylquinoline-3-carboxylate derivatives. Retrieved January 6, 2026, from [Link]

-

Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved January 6, 2026, from [Link]

Sources

Methodological & Application

The Versatile Scafford: Ethyl 2-aminoquinoline-3-carboxylate as a Pivotal Building Block in Heterocyclic Synthesis

Introduction: The Significance of the Quinoline Core and its Prolific Progeny

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The ability to functionalize the quinoline ring system allows for the fine-tuning of molecular properties, making it a privileged structure in drug discovery.[4] Among the myriad of quinoline-based starting materials, Ethyl 2-aminoquinoline-3-carboxylate stands out as a particularly valuable and versatile building block. Its vicinal amino and ester functionalities provide a reactive handle for a variety of cyclization reactions, enabling the construction of fused heterocyclic systems with significant therapeutic potential.

This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and field-proven protocols for its transformation into two key classes of fused heterocycles: pyrazolo[3,4-b]quinolines and quinolino[2,3-d]pyrimidinediones. We will explore the mechanistic underpinnings of these transformations, the rationale behind experimental choices, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Application I: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-ones – Accessing Potent Kinase Inhibitor Scaffolds

The pyrazolo[3,4-b]quinoline ring system is of significant interest due to its presence in molecules with potent biological activities, including the inhibition of various protein kinases.[6] The synthesis of this scaffold from this compound proceeds via a cyclocondensation reaction with hydrazine, a transformation that leverages the inherent reactivity of the starting material's functional groups.

Mechanistic Rationale: A Tale of Two Nucleophiles

The reaction is initiated by the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester group in this compound. This is followed by an intramolecular cyclization where the terminal amino group of the resulting hydrazide intermediate attacks the C2 carbon of the quinoline ring, which is rendered electrophilic by the electron-withdrawing effect of the adjacent nitrogen atom. Subsequent tautomerization leads to the stable 1H-pyrazolo[3,4-b]quinolin-4(5H)-one. The choice of a high-boiling solvent like ethanol facilitates the reaction by allowing for the necessary thermal energy to overcome the activation barrier of the cyclization step and to drive the reaction to completion by removing the ethanol byproduct.

Caption: Synthetic workflow for 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one.

Detailed Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80%) (5.0 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol (20 mL/g of starting material), add hydrazine hydrate (5.0 eq) dropwise at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration using a Büchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to afford pure 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one.

Self-Validation and Expected Outcomes: The successful synthesis of the target compound is confirmed by its melting point and spectroscopic data. The product is typically a crystalline solid with a high melting point. The IR spectrum should show the appearance of a characteristic C=O stretching frequency for the newly formed lactam ring and the disappearance of the ester C=O stretch. The 1H NMR spectrum will show the disappearance of the ethyl ester signals and the appearance of new signals corresponding to the pyrazolone ring protons.

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one | 85-95 | >300 | ¹H NMR (DMSO-d₆): δ 11.5-12.5 (br s, 1H, NH), 7.2-8.0 (m, 4H, Ar-H), 10.0-11.0 (br s, 1H, NH).IR (KBr): ν 3300-3100 (N-H), 1680 (C=O) cm⁻¹. |

Application II: Synthesis of Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-diones – Building Blocks for Novel Therapeutics

The quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold is an important pharmacophore found in a variety of biologically active molecules. The synthesis of this ring system from this compound can be achieved through a cyclocondensation reaction with urea. This transformation provides a straightforward entry into a class of compounds with potential applications in drug development.[7]

Mechanistic Rationale: A Stepwise Annulation

The synthesis of quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione from this compound and urea is a thermally driven process. The reaction is believed to proceed in a stepwise manner. Initially, the amino group of the quinoline attacks one of the carbonyl groups of urea, leading to the formation of an N-acylurea intermediate with the elimination of ammonia. This is followed by an intramolecular cyclization where the newly formed urea nitrogen attacks the ester carbonyl group, leading to the formation of the six-membered pyrimidinedione ring and the elimination of ethanol. The use of a high temperature is crucial to drive both the initial condensation and the subsequent cyclization.

Caption: Synthetic workflow for Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Detailed Experimental Protocol: Synthesis of Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione

Materials:

-

This compound (1.0 eq)

-

Urea (5.0 eq)

-

Sand bath or high-temperature heating mantle

-

Reaction tube or flask

-

Dilute hydrochloric acid

-

Büchner funnel and filter paper

Procedure:

-

Grind this compound (1.0 eq) and urea (5.0 eq) together to form a fine, homogeneous powder.

-

Transfer the mixture to a reaction tube or flask and heat it in a sand bath or with a high-temperature heating mantle to 180-200 °C.

-

Maintain this temperature for 2-3 hours. The reaction mixture will melt and then solidify as the reaction progresses.

-

After the reaction is complete, cool the flask to room temperature.

-

Treat the solid residue with hot water and then acidify with dilute hydrochloric acid to pH 5-6.

-

Collect the precipitated solid by filtration using a Büchner funnel.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain pure Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Self-Validation and Expected Outcomes: The formation of the desired product can be confirmed by its physical and spectral properties. The product is expected to be a high-melting solid. The IR spectrum should show characteristic C=O stretching bands for the dione system. The 1H NMR spectrum will be characterized by the absence of the ethyl ester signals and the presence of signals for the quinoline and pyrimidine ring protons, including exchangeable NH protons.

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |

| Quinolino[2,3-d]pyrimidine-2,4(1H,3H)-dione | 70-80 | >350 | ¹H NMR (DMSO-d₆): δ 11.0-12.0 (br s, 2H, 2xNH), 7.3-8.2 (m, 4H, Ar-H), 8.5 (s, 1H, quinoline H4).IR (KBr): ν 3200-3000 (N-H), 1710, 1660 (C=O) cm⁻¹. |

Conclusion: A Gateway to Chemical Diversity

This compound has proven to be an exceptionally useful and versatile building block for the synthesis of complex heterocyclic systems. The protocols detailed herein for the synthesis of 1H-pyrazolo[3,4-b]quinolin-4(5H)-ones and quinolino[2,3-d]pyrimidine-2,4(1H,3H)-diones provide reliable and efficient methods for accessing these important scaffolds. The straightforward nature of these transformations, coupled with the high yields and purity of the products, underscores the value of this compound in both academic research and industrial drug development. By understanding the underlying reaction mechanisms and the rationale for the experimental conditions, researchers can further exploit the reactivity of this powerful synthetic intermediate to generate novel molecular architectures with promising therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Ethyl 2-aminoquinoline-3-carboxylate

Introduction: The Quinoline Core as a Privileged Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds.[1][2][3] Its rigid, aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[2] Quinoline derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities.[1][4]

Ethyl 2-aminoquinoline-3-carboxylate is a particularly valuable and versatile starting material.[5] The strategic placement of three distinct functional groups—the nucleophilic 2-amino group, the electrophilic 3-ester group, and the reactive quinoline ring system—allows for a diverse range of chemical transformations. This guide provides detailed protocols and expert insights into the synthesis of several key heterocyclic systems derived from this powerful building block, intended for researchers and professionals in drug discovery and organic synthesis.

Part 1: Synthesis of 1H-Pyrazolo[3,4-b]quinolines

The fusion of a pyrazole ring with a quinoline core gives rise to 1H-pyrazolo[3,4-b]quinolines, a class of compounds investigated for their potent biological activities and unique photophysical properties.[6][7] The synthesis typically proceeds via a cyclocondensation reaction, leveraging the amino and ester functionalities of the starting material.

Reaction Scheme

The most direct route involves the reaction of this compound with hydrazine hydrate. However, a more common and often higher-yielding approach involves the preliminary conversion of the 2-aminoquinoline to a 2-chloroquinoline derivative, which then readily undergoes cyclization with hydrazine.[8]

A plausible reaction pathway starting from a related precursor, 2-chloroquinoline-3-carbaldehyde, which highlights the core transformation, involves direct cyclization with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine.[8]

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]quinolines

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate Derivatives

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal and industrial chemistry.[1] First isolated from coal tar in 1834, quinoline and its derivatives have become indispensable in drug discovery, with notable examples including the antimalarial drug quinine and the anticancer agent camptothecin.[1][2] Specifically, Ethyl 2-aminoquinoline-3-carboxylate and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules.[3][4] These compounds have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making the development of efficient and versatile synthetic protocols a key focus for researchers.[4][5][6]

This guide provides a detailed overview of the primary synthetic route for this compound derivatives—the Friedländer annulation—and offers comprehensive, step-by-step protocols. We will delve into the mechanistic underpinnings of this reaction, explore optimization strategies, and provide practical guidance for successful synthesis in a laboratory setting.

The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classical and highly effective method for constructing the quinoline ring system.[7][8] The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group, such as an active methylene compound, to form a substituted quinoline.[9] This method is renowned for its efficiency and versatility in producing a wide array of polysubstituted quinolines.[10]

Mechanistic Insights

The mechanism of the Friedländer synthesis can proceed through two primary pathways, both of which ultimately lead to the formation of the quinoline ring through a cyclocondensation reaction.[7][8]

Pathway A: Aldol Condensation First

-

The reaction initiates with an aldol condensation between the 2-amino substituted carbonyl compound and the active methylene compound.

-

This is followed by dehydration to form an α,β-unsaturated carbonyl intermediate.

-